Product packaging for 2,6,7-Trichloroquinoline-3-carbaldehyde(Cat. No.:CAS No. 281208-97-7)

2,6,7-Trichloroquinoline-3-carbaldehyde

Cat. No.: B1322270
CAS No.: 281208-97-7
M. Wt: 260.5 g/mol
InChI Key: WTCRJLULICFQDK-UHFFFAOYSA-N
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Description

2,6,7-Trichloroquinoline-3-carbaldehyde ( 281208-97-7) is a versatile halogenated quinoline derivative with the molecular formula C₁₀H₄Cl₃NO and a molecular weight of 260.50 g/mol . As a member of the 2-chloroquinoline-3-carbaldehyde family, this compound serves as a key synthetic intermediate for constructing complex heterocyclic systems relevant in medicinal chemistry and materials science . The structure features two distinct reactive sites: the chloro substituents at the 2, 6, and 7 positions and the aldehyde group at the 3 position. The 2-chloro group is particularly reactive and can be readily substituted with various nucleophiles, such as amines and alkoxides, to create diverse quinoline libraries . Simultaneously, the aldehyde group is an ideal handle for condensation reactions, including the formation of Schiff bases, hydrazones, and other valuable intermediates . Quinoline cores akin to this structure are frequently investigated for their wide range of biological activities, which include antimicrobial , anticancer , anti-inflammatory , and antimalarial properties . Researchers utilize this trifunctional scaffold in metal-catalyzed cross-coupling reactions and as a precursor for synthesizing fused or binary quinoline-based heterocycles . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl3NO B1322270 2,6,7-Trichloroquinoline-3-carbaldehyde CAS No. 281208-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,7-trichloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO/c11-7-2-5-1-6(4-15)10(13)14-9(5)3-8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCRJLULICFQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624992
Record name 2,6,7-Trichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281208-97-7
Record name 2,6,7-Trichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6,7 Trichloroquinoline 3 Carbaldehyde

Established Synthetic Pathways to Quinoline-3-carbaldehydes

The most prominent and widely documented method for preparing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. ijsr.netresearchgate.net This reaction provides a direct and efficient route to the quinoline (B57606) core with the desired chloro and formyl functionalities in place. niscpr.res.in

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net In the context of quinoline synthesis, it involves the reaction of an N-arylacetamide (an acetanilide (B955) derivative) with a Vilsmeier reagent. researchgate.netniscpr.res.in The Vilsmeier reagent is typically generated in situ from a formamide (B127407), such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijsr.netrsc.org

The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent acts as the formylating agent. ijsr.net The process is a multicomponent reaction that achieves chlorination, formylation, and cyclization in a single pot to construct the 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold. researchgate.net This method is noted for its regioselectivity and applicability to a wide range of substituted acetanilides, allowing for the synthesis of diversely functionalized quinolines. niscpr.res.inresearchgate.net

The starting materials for the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes are appropriately substituted N-arylacetamides. niscpr.res.in The substituents on the aniline (B41778) ring of the precursor dictate the substitution pattern on the resulting quinoline's benzene (B151609) ring. ijsr.net

The reaction is typically carried out by adding phosphorus oxychloride dropwise to cooled (0-5 °C) dimethylformamide to form the Vilsmeier reagent. niscpr.res.inrsc.org The corresponding N-arylacetamide is then added, and the mixture is heated, often for several hours at temperatures ranging from 60 °C to 90 °C. ijsr.netrsc.org Upon completion, the reaction is quenched by pouring the mixture into ice-cold water, which hydrolyzes the intermediate and precipitates the final 2-chloroquinoline-3-carbaldehyde product. ijsr.netrsc.org The product can then be filtered and purified, typically by recrystallization from a suitable solvent like ethyl acetate. ijsr.net

Table 1: Examples of Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes ijsr.net
Precursor (Acetanilide)ProductReaction Time (h)Temperature (°C)Yield (%)
Acetanilide2-Chloroquinoline-3-carbaldehyde166072
4-Methoxyacetanilide2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333)166062
4-Chloroacetanilide2,6-Dichloroquinoline-3-carbaldehyde166068
2-Methylacetanilide2-Chloro-8-methylquinoline-3-carbaldehyde---

Targeted Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde and Related Isomers

The synthesis of the specific compound this compound directly follows the established Vilsmeier-Haack methodology. The substitution pattern on the final product is determined by the precursor acetanilide. Therefore, to obtain the 6,7-dichloro substitution on the quinoline ring, the required starting material is 3,4-dichloroacetanilide.

The reaction involves treating 3,4-dichloroacetanilide with the Vilsmeier reagent (POCl₃/DMF). The cyclization process results in the formation of the pyridine (B92270) ring, incorporating a chlorine atom at the 2-position and a carbaldehyde group at the 3-position, while retaining the chlorine atoms from the precursor at the 6- and 7-positions. This targeted approach allows for the specific synthesis of the desired isomer based on the selection of the appropriately substituted aniline for the initial acetanilide preparation.

Table 2: Precursor-Product Relationship for Trichloroquinoline-3-carbaldehyde and Isomers
Precursor (Substituted Acetanilide)Product (Substituted 2-Chloroquinoline-3-carbaldehyde)
3,4-DichloroacetanilideThis compound
4-Chloroacetanilide2,6-Dichloroquinoline-3-carbaldehyde ijsr.net
3-Chloroacetanilide2,7-Dichloroquinoline-3-carbaldehyde

Contemporary Synthetic Strategies for Halogenated Quinoline Derivatives

While the Vilsmeier-Haack reaction remains a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes, contemporary organic synthesis has introduced advanced strategies for the preparation and functionalization of halogenated quinolines. These methods often provide alternative routes or ways to modify existing quinoline cores, sometimes under milder conditions or with greater efficiency. researchgate.net

Modern approaches include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be used to further functionalize halogenated quinolines. nih.gov For example, a pre-existing di- or tri-haloquinoline can be selectively coupled with boronic acids to introduce aryl or vinyl groups. nih.gov

Another significant area of development is the direct C-H bond activation and functionalization of the quinoline nucleus. researchgate.netmdpi.com This strategy avoids the need for pre-functionalized precursors and allows for the late-stage introduction of substituents, including halogens, at specific positions on the quinoline ring. cas.cn Palladium- and copper-catalyzed C-H fluorination protocols, for instance, exemplify this modern approach to creating halogenated heterocycles. cas.cnspringernature.com Furthermore, green chemistry principles have led to the development of solvent-free mechanochemical processes and iodine-mediated oxidative annulation reactions for quinoline synthesis, offering more environmentally benign alternatives. researchgate.net

Advanced Chemical Reactivity and Derivatization Strategies

Reactivity at the Aldehyde Moiety

The aldehyde group at the C-3 position is a versatile functional handle, participating in a wide range of chemical transformations. Its electrophilic carbon atom readily reacts with various nucleophiles, enabling scaffold construction and functional group interconversion.

Condensation Reactions for Scaffold Construction

Condensation reactions involving the aldehyde group are a powerful tool for building larger, more complex heterocyclic systems. These reactions typically involve the reaction of the carbaldehyde with compounds containing an active methylene (B1212753) group, leading to the formation of new carbon-carbon bonds and often subsequent cyclization.

For instance, in Knoevenagel-type condensations, 2-chloroquinoline-3-carbaldehyde (B1585622) analogs react with active methylene compounds like acetophenones in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. nih.gov This reaction yields α,β-unsaturated ketones, which are valuable intermediates themselves. nih.gov These intermediates can undergo further cyclocondensation with reagents like hydrazinecarbothioamide to afford complex fused heterocyclic systems, such as quinolinyl-pyrazole-1-carbothioamides. nih.gov Similarly, multicomponent reactions involving the carbaldehyde, an active methylene compound (e.g., malononitrile), and a catalyst can lead to the construction of fused ring systems like pyrano[2,3-b]quinolines. nih.govresearchgate.net

ReactantReagent/ConditionsProduct Type
AcetophenonesEthanol (B145695), Sodium Hydroxideα,β-Unsaturated Ketones
Malononitrile, ThiophenolEthanol, L-proline, 80°C2-Amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile
Substituted Anilines, 2-Mercaptoacetic acidβ-cyclodextrin-SO3H (catalyst), Solvent-freeQuinolinyl-thiazolidinones

Reduction Reactions of the Carbaldehyde Group

The carbaldehyde group can be selectively reduced to a primary alcohol, providing a different functional group for further derivatization. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in ethanol are effective for this transformation, converting the aldehyde into a hydroxymethyl group. semanticscholar.orgnih.gov

Furthermore, reductive amination provides a pathway to amines. This typically involves the initial formation of an imine (Schiff base) by condensation with an amine, followed by the reduction of the C=N bond. Reagents like sodium borohydride or lithium aluminum hydride (LiAlH₄) are commonly used for this reduction step. nih.gov An alternative route involves converting the aldehyde to a nitrile via an oxime intermediate, which is then reduced with LiAlH₄ to yield the corresponding aminomethylquinoline. nih.gov

Starting MoietyReagent(s)Resulting Functional Group
CarbaldehydeSodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)
Imine (from aldehyde + amine)Sodium Borohydride (NaBH₄)Secondary Amine (-CH₂-NHR)
Nitrile (from aldehyde)Lithium Aluminum Hydride (LiAlH₄)Primary Amine (-CH₂-NH₂)

Oxidation Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid, which can then be converted into esters, amides, or other acid derivatives. A common method involves heating the aldehyde in methanol (B129727) with potassium carbonate and iodine. nih.gov In this reaction, iodine acts as an oxidizing agent, converting the aldehyde to the corresponding carboxylic acid, which is subsequently esterified by the methanol solvent to yield a methyl ester. nih.gov Another method employs silver nitrite (B80452) with sodium hydroxide to achieve oxidation to the carboxylic acid. nih.gov These derivatives are key intermediates for constructing more complex molecules, including fused heterocyclic systems. nih.gov

Reagents/ConditionsProduct
Iodine, Potassium Carbonate, MethanolMethyl 2,6,7-trichloroquinoline-3-carboxylate
Silver Nitrite, Sodium Hydroxide2,6,7-Trichloroquinoline-3-carboxylic acid

Formation of Schiff Bases and Oximes

The reaction of the carbaldehyde with primary amines or related compounds is a fundamental derivatization strategy. Condensation with substituted anilines or other primary amines in a suitable solvent like acetone (B3395972) or ethanol readily forms N-substituted imines, commonly known as Schiff bases. nih.govresearchgate.netekb.eg These compounds are important in their own right and also serve as intermediates for other reactions, such as reduction to secondary amines or cyclization. nih.gov

Similarly, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. researchgate.net The mechanism involves a nucleophilic attack by the hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.comchemtube3d.com Condensation with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine (B124118), yields the respective hydrazones. nih.gov These derivatives can undergo subsequent intramolecular cyclization to form fused pyrazolo[3,4-b]quinoline systems. nih.gov

ReactantProduct Type
Substituted AnilinesSchiff Base (Imine)
PhenylhydrazinePhenylhydrazone
Hydrazine HydrateHydrazone
Hydroxylamine HydrochlorideOxime

Reactivity of the Halogen Substituents on the Quinoline (B57606) Ring

The chlorine atoms on the quinoline ring, particularly the one at the C-2 position, are susceptible to nucleophilic displacement. This reactivity is a cornerstone for introducing a wide variety of functional groups onto the quinoline core.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline ring of 2,6,7-trichloroquinoline-3-carbaldehyde. The chlorine atom at the C-2 position is highly activated towards nucleophilic attack. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The aldehyde group at C-3 may also contribute to this activation.

A wide range of nucleophiles can displace the C-2 chloride. For example, secondary amines like morpholine (B109124) and thiomorpholine (B91149) react in the presence of a base to yield the corresponding 2-aminoquinoline (B145021) derivatives. nih.gov Azidotrimethylsilane can be used to introduce an azide (B81097) group, which can then undergo tautomerization and cyclization to form a tetrazolo[1,5-a]quinoline (B14009986) ring system. nih.gov While the C-2 position is the most reactive, the chlorine atoms at the C-6 and C-7 positions can also undergo substitution, though typically under more forcing conditions, unless activated by other electron-withdrawing groups. libretexts.org The SNAr mechanism allows for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent compound.

NucleophileReagents/ConditionsProduct at C-2 Position
MorpholineDimethylaminopyridine (catalyst)2-Morpholinoquinoline
ThiomorpholineEthanol, Potassium Carbonate2-Thiomorpholinoquinoline
AzidotrimethylsilaneMethanolTetrazolo[1,5-a]quinoline
AlkylthiolBase2-(Alkylthio)quinoline

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The halogenated quinoline framework is a prime substrate for metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds. sigmaaldrich.comtcichemicals.com While research directly on the 2,6,7-trichloro derivative is specific, the reactivity of analogous halo-substituted quinoline-3-carbaldehydes provides a strong precedent for its synthetic utility.

Palladium-catalyzed reactions are particularly prominent. For instance, the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids has been successfully employed to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. nih.govresearchgate.net This reaction typically utilizes a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) in the presence of a phosphine (B1218219) ligand and a base like potassium carbonate. nih.gov The high reactivity of the chloro- and bromo-substituents on the quinoline ring facilitates the formation of new carbon-carbon bonds, demonstrating a powerful method for elaborating the quinoline core. nih.gov Given the similar electronic properties, the chloro groups at the C2, C6, and C7 positions of this compound are expected to be amenable to such transformations.

Another key C-C bond-forming reaction is the Sonogashira coupling, which has been applied to 2-chloroquinoline-3-carbaldehyde analogs. nih.gov This reaction couples terminal alkynes with aryl halides, catalyzed by a combination of a palladium complex and a copper(I) salt, to yield 2-alkynyl-3-formyl-quinolines. nih.gov This strategy allows for the introduction of alkyne functionalities, which can be further modified.

While C-C bond formation is well-documented, the application of metal-catalyzed cross-coupling for direct C-N and C-O bond formation (e.g., Buchwald-Hartwig amination or etherification) on this specific substrate is less commonly reported in the reviewed literature. However, the general principles of these reactions on aryl chlorides suggest that, with appropriate catalyst and ligand selection, this compound could undergo nucleophilic substitution with amines and alcohols to form C-N and C-O bonds, respectively. tcichemicals.combeilstein-journals.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Analogous Halo-Quinolines

Reaction Type Substrate Reagents Catalyst System Product Type Reference
Suzuki-Miyaura 6,8-dibromo-4-chloroquinoline-3-carbaldehyde Arylboronic acid, K₂CO₃ PdCl₂(PPh₃)₂, PCy₃ 4,6,8-Triarylquinoline-3-carbaldehyde nih.gov

Cyclization and Annulation Reactions Involving this compound

The dual reactivity of the aldehyde group and the chloro-substituents makes this compound an excellent precursor for constructing fused heterocyclic and polyheterocyclic systems through cyclization and annulation reactions. These reactions often proceed via an initial reaction at the aldehyde, followed by an intramolecular substitution of one of the chloro groups.

Formation of Fused Heterocyclic Systems (e.g., Isoxazoloquinolines, Pyrazoloquinolines)

The synthesis of fused pyrazoloquinoline systems is a well-established derivatization of 2-chloroquinoline-3-carbaldehydes. nih.gov The reaction of the quinoline carbaldehyde with hydrazine hydrate or substituted hydrazines leads to the formation of a hydrazone intermediate. nih.gov Subsequent intramolecular cyclization, often promoted by heat, results in the formation of the pyrazolo[3,4-b]quinoline core. nih.govpurdue.edu This process involves the nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon bearing the chloro group at the C2 position, followed by the elimination of HCl. nih.gov This methodology provides a direct route to valuable nitrogen-containing fused heterocycles.

Similarly, while not explicitly detailed for the 2,6,7-trichloro derivative, the general reaction of α,β-unsaturated aldehydes with hydroxylamine can lead to isoxazoline (B3343090) rings. By converting the aldehyde of this compound into an α,β-unsaturated ketone (via Claisen-Schmidt condensation, for example), subsequent reaction with hydroxylamine hydrochloride could facilitate the construction of an isoxazoloquinoline system. This approach leverages the aldehyde as a handle to build a new reactive intermediate suitable for cyclization.

Table 2: Synthesis of Fused Heterocycles from 2-Chloroquinoline-3-carbaldehyde Analogs

Reagent Intermediate Fused System Reaction Conditions Reference
Hydrazine Hydrate Hydrazone 1H-Pyrazolo[3,4-b]quinoline Cycloaddition nih.gov

Construction of Polyheterocyclic Architectures

Beyond simple fused systems, this compound is a building block for more complex, polyheterocyclic architectures. nih.gov These syntheses often involve multi-component reactions or tandem reaction sequences.

A notable example is the one-pot reaction of 2-chloroquinoline-3-carbaldehydes with 2-aminobenzimidazole. researchgate.net This reaction, typically conducted in a solvent like DMF with a base such as potassium carbonate, leads to the formation of benzoimidazopyrimido[4,5-b]quinolone derivatives. researchgate.net This transformation involves an initial nucleophilic addition of the amino group to the aldehyde, followed by an intramolecular cyclization and substitution of the C2-chloro group, and subsequent aromatization to yield a complex, planar aza-heterocycle. researchgate.net Such polyheterocyclic systems are of significant interest due to their potential applications in materials science and medicinal chemistry. nih.gov

These examples underscore the synthetic power of this compound as a scaffold for creating diverse and complex molecular architectures. The strategic interplay between the aldehyde and the chloro substituents provides multiple avenues for derivatization, leading to a wide array of novel heterocyclic compounds.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 2,6,7-Trichloroquinoline-3-carbaldehyde, both ¹H and ¹³C NMR spectroscopy would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the aldehyde proton. Given the substitution pattern, three distinct signals would be anticipated in the aromatic region for the protons at the C4, C5, and C8 positions. The aldehyde proton (CHO) would typically appear as a singlet at a significantly downfield chemical shift, generally in the range of δ 9-11 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all ten carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the aldehyde group (typically δ 185-200 ppm), the carbons of the quinoline (B57606) ring, including those bearing chloro substituents, and the carbon atoms bonded to hydrogen.

Detailed analysis of chemical shifts, coupling constants (in ¹H NMR), and signal multiplicities would allow for the unambiguous assignment of each proton and carbon atom, confirming the substitution pattern of the quinoline core. However, specific, published experimental NMR data for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aldehyde and aromatic rings (around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively), C=C and C=N stretching vibrations of the quinoline ring (1450-1600 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N ring vibrations are often strong in the Raman spectrum. While the carbonyl stretch is also observable, it is typically weaker than in the IR spectrum.

Together, these techniques would confirm the presence of the key aldehyde and trichloro-substituted quinoline functionalities. At present, no specific experimental IR or Raman spectra for this compound have been located in the reviewed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular formula is C₁₀H₄Cl₃NO, corresponding to a monoisotopic mass of 258.9358 g/mol and an average molecular weight of 260.50 g/mol . chemscene.com

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a cluster of peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with predictable relative intensities, serving as a clear indicator of a trichlorinated compound. Analysis of the fragmentation pattern could reveal the sequential loss of groups such as CO, Cl, and HCl, further corroborating the proposed structure.

PropertyValue
Molecular FormulaC₁₀H₄Cl₃NO
Average Molecular Weight260.50 g/mol chemscene.com
Monoisotopic Mass258.9358 g/mol

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would first need to be grown. The resulting crystallographic data would confirm the planarity of the quinoline ring system and determine the conformation of the aldehyde group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as π–π stacking or halogen bonding. There are currently no published crystal structures available for this compound in crystallographic databases.

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there are no specific theoretical and computational investigation records available for the compound "this compound."

The search for literature pertaining to Density Functional Theory (DFT) studies, including geometry optimization, vibrational frequency analysis, and electronic properties, yielded no results for this specific molecule. Similarly, inquiries for data on quantum chemical descriptors, such as Fukui functions and Natural Bond Orbital (NBO) analysis, for this compound did not return any relevant studies. Furthermore, no publications were found that applied advanced computational methods like the Electron Localization Function (ELF) or the Localized Orbital Locator (LOL) to this particular compound.

While computational studies have been published for analogous compounds, such as 2-chloroquinoline-3-carboxaldehyde and 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules. Therefore, due to the absence of specific research data, it is not possible to generate the requested article.

Role As a Synthetic Building Block and Intermediate

Precursor for Complex Heterocyclic Scaffolds

The strategic placement of the chloro and aldehyde functionalities on the quinoline (B57606) ring of 2,6,7-trichloroquinoline-3-carbaldehyde allows for a variety of chemical transformations, making it an excellent starting material for the synthesis of complex heterocyclic scaffolds. nih.govrsc.org The aldehyde group can readily undergo condensation reactions, while the chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing multiple avenues for cyclization and the construction of fused ring systems. semanticscholar.orgresearchgate.net

Researchers have extensively utilized analogs like 2-chloroquinoline-3-carbaldehyde (B1585622) to build fused heterocyclic systems such as pyrazolo[3,4-b]quinolines, which are of significant interest in medicinal chemistry. For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields a Schiff base that can undergo intramolecular cyclization to form 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov This methodology is directly applicable to the 2,6,7-trichloro derivative, offering a pathway to novel substituted pyrazoloquinolines.

Furthermore, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes have been employed to construct intricate molecular architectures. semanticscholar.org For example, a three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone can lead to the formation of functionalized benzo[b] nih.govresearchgate.netnaphthyridine derivatives. semanticscholar.org The reactivity of this compound allows it to serve as a key component in similar multicomponent strategies, facilitating the efficient assembly of complex heterocyclic frameworks.

Utility in the Synthesis of Diverse Organic Compounds

The dual reactivity of this compound extends its utility to the synthesis of a broad spectrum of organic compounds beyond fused heterocycles. researchgate.net The aldehyde group can be transformed into various other functional groups, while the chloro group can be displaced by a range of nucleophiles, enabling the introduction of diverse substituents and the creation of novel molecular structures. nih.govsemanticscholar.org

One common transformation is the reaction of the aldehyde group with primary amines to form Schiff bases, which can then be used in subsequent reactions. nih.govekb.eg For example, condensation with anilines can yield imine derivatives that are precursors to other complex molecules. nih.gov Additionally, the aldehyde can participate in reactions to form azetidinones and thiazolidinones, which are important classes of heterocyclic compounds. nih.govsemanticscholar.org

The nucleophilic substitution of the chlorine atom at the 2-position is another key feature of its reactivity. It can be replaced by various nucleophiles such as amines, thiols, and alkoxides, leading to a wide range of 2-substituted quinoline derivatives. nih.govsemanticscholar.org For instance, reaction with thiomorpholine (B91149) can furnish 2-thiomorpholino-quinoline-3-carbaldehyde, which can then be used in further synthetic manipulations. nih.gov

The following table showcases the versatility of the related 2-chloroquinoline-3-carbaldehyde in synthesizing various organic compounds, a reactivity profile that is mirrored by its 2,6,7-trichloro analog.

Reactant(s)Product TypeReaction Conditions
PhenylhydrazineSchiff BaseRefluxing DMF
Chloroacetyl chloride (with Schiff base)AzetidinoneDMF, Triethylamine
Substituted anilines, 2-mercaptoacetic acidThiazolidinoneβ-cyclodextrin-SO3H, solvent-free
Hydrazine (B178648) hydrate (B1144303)Hydrazone-
Thiomorpholine2-Thiomorpholino-quinoline-3-carbaldehydeEthanol (B145695), K2CO3, heat

Development of Libraries of Derivatized Quinoline Compounds

The adaptable reactivity of this compound makes it an ideal scaffold for the combinatorial synthesis and development of libraries of derivatized quinoline compounds. researchgate.net By systematically varying the reactants that engage with the aldehyde and chloro groups, a large number of structurally diverse quinoline derivatives can be efficiently generated. This approach is highly valuable in drug discovery and materials science for the rapid exploration of chemical space. researchgate.net

The synthesis of quinoline-based aurones is one such example where a library of compounds can be generated. By reacting differently substituted 2-chloroquinoline-3-carbaldehydes with 1-(2,4-dihydroxyphenyl)ethan-1-one, a series of novel aurones can be prepared. researchgate.net This strategy allows for the introduction of various substituents on the quinoline ring, leading to a library of compounds with potentially diverse biological activities. researchgate.net

Moreover, the utility of 2-chloroquinoline-3-carbaldehydes as a building block for one-pot, three-component reactions enables the construction of highly substituted quinoline scaffolds. researchgate.net This approach allows for the combinatorial variation of multiple substituents in a single synthetic operation, greatly accelerating the generation of compound libraries. The resulting libraries of derivatized quinolines can then be screened for various biological or material properties.

The following table illustrates the potential for generating diverse quinoline derivatives from a 2-chloroquinoline-3-carbaldehyde precursor, a principle that is directly applicable to the 2,6,7-trichloro analog for library development.

Reaction TypeKey ReactantsResulting Scaffold
One-pot, three-componentHeteroaromatic amine, alkyl isocyanideImidazole-fused heterocycles
CondensationSubstituted anilinesSchiff bases
CycloadditionChloroacetyl chlorideAzetidinones
MulticomponentCyclic active methylenesHighly substituted quinolines

Future Research Perspectives and Challenges

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways for the synthesis and functionalization of 2,6,7-Trichloroquinoline-3-carbaldehyde represents a significant area for future research. While the Vilsmeier-Haack reaction is a classical and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides, the specific application to a 2,6,7-trichloro-substituted precursor has not been documented. rsc.orgresearchgate.netnih.gov Future work could focus on optimizing this reaction for the target molecule or exploring alternative synthetic strategies.

Once synthesized, the reactivity of this compound would be of considerable interest. The presence of three chlorine atoms on the quinoline (B57606) ring, in addition to the aldehyde and the chloro-substituent at the 2-position, suggests a complex reactivity profile. Research could be directed towards understanding the selective functionalization of this molecule. For instance, the development of catalytic systems that can differentiate between the chlorine atoms at the 2, 6, and 7 positions would open up pathways to a wide array of novel derivatives.

Furthermore, the aldehyde group serves as a versatile handle for a variety of transformations. Future studies could investigate condensation reactions, oxidations, reductions, and additions to the formyl group, leading to the synthesis of Schiff bases, carboxylic acids, alcohols, and various heterocyclic systems. nih.govekb.egresearchgate.net The electronic effects of the three chloro-substituents would likely influence the reactivity of the aldehyde, a phenomenon that warrants detailed investigation.

Development of Asymmetric Synthesis Approaches

The development of asymmetric synthetic approaches to chiral molecules derived from this compound is another promising research direction. Chiral quinoline derivatives are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov Given the prochiral nature of the aldehyde group, it is a prime target for asymmetric nucleophilic additions.

Future research could focus on the use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to achieve enantioselective additions of organometallic reagents, cyanide, or other nucleophiles to the carbonyl group. researchgate.net The synthesis of enantiomerically enriched secondary alcohols or other chiral building blocks would be a valuable outcome of such studies.

Moreover, the quinoline scaffold itself can be a source of chirality if appropriately substituted. While the title compound is achiral, reactions that introduce a stereocenter could be controlled to favor one enantiomer. The development of diastereoselective reactions, where the existing structural features of a chiral reactant derived from this compound influence the stereochemical outcome of a subsequent transformation, is also a viable area of exploration.

Integration into Multicomponent Reactions for Enhanced Efficiency

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. nih.govtcichemicals.combeilstein-journals.org The integration of this compound into MCRs could lead to the discovery of novel molecular scaffolds with potential biological activity. The aldehyde functionality makes it a suitable component for a variety of named MCRs, including the Ugi, Passerini, and Biginelli reactions. tcichemicals.com

Future research in this area could involve screening this compound in various MCRs with a diverse set of reactants, such as amines, isocyanides, and carboxylic acids. nih.govnih.govresearchgate.net This approach could generate libraries of complex quinoline-containing compounds for biological screening. The efficiency and atom economy of MCRs make this a particularly attractive strategy for drug discovery and development. nih.gov

Q & A

Q. Table 1: Physicochemical Properties

PropertyValue
Molecular Weight260.504 g/mol
Boiling Point391.1°C (760 mmHg)
logP4.01
Refractive Index1.702
SolubilityOrganic solvents (DMSO/DMF)

Basic: What synthetic routes are commonly employed for this compound?

Answer:
The compound is synthesized via Vilsmeier-Haack reaction or chlorination of quinoline precursors . For example:

Vilsmeier-Haack Reaction : Substituted quinolines react with POCl₃ and DMF to introduce the aldehyde group. Subsequent chlorination with PCl₅ or Cl₂ gas achieves trichloro-substitution .

Stepwise Chlorination : Starting from 2-chloroquinoline-3-carbaldehyde, regioselective chlorination at positions 6 and 7 is achieved using Cl₂ in acetic acid under controlled temperature (40–60°C) .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Chlorine substituents deshield adjacent carbons .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (≈1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peak (m/z 258.936 [M+H]⁺) and fragmentation patterns .

Q. Table 2: Key Spectral Data

TechniqueSignature Peaks/Bands
¹H NMRδ 10.1 (CHO), δ 8.2 (Ar-H)
IR1705 cm⁻¹ (C=O)
HRMSm/z 258.936 (M+H⁺)

Advanced: How can researchers optimize the yield of this compound in multistep syntheses?

Answer:

  • Reagent Stoichiometry : Use 1.2 equivalents of PCl₅ in chlorination steps to minimize side products .
  • Temperature Control : Maintain 50–60°C during chlorination to balance reactivity and selectivity .
  • Catalytic Additives : Introduce Lewis acids (e.g., FeCl₃, 5 mol%) to enhance regioselectivity at the 6 and 7 positions .
  • Workflow Automation : Employ flow chemistry for precise control of reaction time and temperature .

Advanced: What reaction mechanisms explain the regioselectivity of chlorination in this compound synthesis?

Answer:
Chlorination follows electrophilic aromatic substitution (EAS) . The quinoline ring’s electron-deficient nature directs chlorine to meta/para positions relative to existing substituents:

Position 6 : Activated by the electron-withdrawing aldehyde group at position 2.

Position 7 : Stabilized by resonance with the nitrogen atom in the quinoline ring .

  • Mechanistic Evidence : DFT calculations show lower activation energy for chlorination at positions 6 and 7 compared to other sites .

Advanced: How can researchers evaluate the biological activity of this compound derivatives?

Answer:

  • Antibacterial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls .
  • Antioxidant Screening : Employ DPPH radical scavenging assays. Prepare derivatives with electron-donating groups (e.g., -OH, -OCH₃) to enhance activity .
  • Statistical Validation : Analyze dose-response curves using nonlinear regression (GraphPad Prism) and report IC₅₀ values with 95% confidence intervals .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or Gaussian simulations) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments in complex spectra .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm regiochemistry (e.g., CCDC deposition for quinoline derivatives) .

Advanced: What computational methods are suitable for modeling this compound’s reactivity?

Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces and predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to optimize solubility parameters .
  • Docking Studies : Model interactions with biological targets (e.g., bacterial DNA gyrase) to guide derivative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.